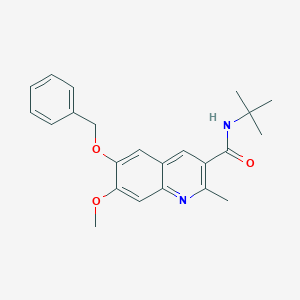
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide
Übersicht
Beschreibung
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is a novel organic molecule1. It has the molecular formula C23H26N2O3 and a molecular weight of 378.5 g/mol1.
Synthesis Analysis
The synthesis of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is not explicitly mentioned in the search results. However, related compounds such as 6-Methoxy-2-methylquinoline2 and 7-Methoxy-2-methylquinoline-3-carboxylic acid3 are commercially available, which suggests that similar synthetic routes may be applicable.Molecular Structure Analysis
The exact molecular structure of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is not provided in the search results. However, the molecular formula C23H26N2O31 provides some information about its composition.Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide are not explicitly mentioned in the search results. However, the molecular formula C23H26N2O3 and molecular weight 378.5 g/mol are known1.Wissenschaftliche Forschungsanwendungen
Antituberculosis Agents
Research on quinoxaline derivatives has shown promising antituberculosis activity. The structure-activity relationship studies suggest that substituents on the quinoxaline nucleus significantly affect in vitro activity against Mycobacterium tuberculosis. Specific substituents in the carboxylate group, such as benzyl and ethyl, improve antituberculosis activity, demonstrating the potential of quinoxaline derivatives as leads for developing new antituberculosis agents (Jaso et al., 2005).
Synthetic Methodologies
The synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, through cyclization of arylation products, illustrates the versatility of quinoline derivatives in synthetic chemistry. This approach demonstrates the potential for creating complex quinoline-based structures that may have applications in drug development and organic synthesis (Ture et al., 2011).
Antifolate Agents
Quinazoline derivatives, through synthesis of oligo(L-gamma-glutamyl) conjugates, have been explored for their inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis. This research highlights the potential of quinazoline and related compounds in the development of anticancer and antimetabolite drugs (Pawełczak et al., 1989).
Curare Alkaloids and Isoquinolines
Studies on tetrahydroisoquinolines and curare alkaloids reveal the chemical diversity and biological activity of these compounds. The research into their synthesis, reactions, and potential as bioactive molecules contributes to our understanding of their role in medicinal chemistry and drug design (Voronin et al., 1969).
Safety And Hazards
The safety and hazards associated with 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide are not explicitly mentioned in the search results.
Zukünftige Richtungen
The search results do not provide specific information about the future directions of research or applications for 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
N-tert-butyl-7-methoxy-2-methyl-6-phenylmethoxyquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-18(22(26)25-23(2,3)4)11-17-12-21(20(27-5)13-19(17)24-15)28-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOEVAYVCGATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=N1)OC)OCC3=CC=CC=C3)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1414517.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)
![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)
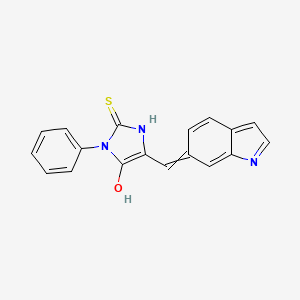
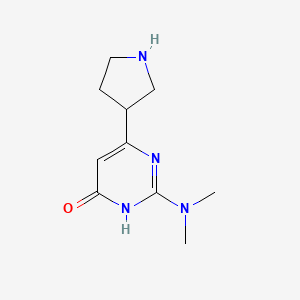
![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)
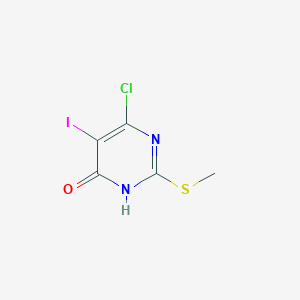
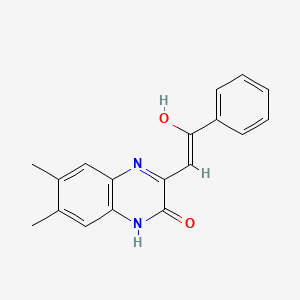
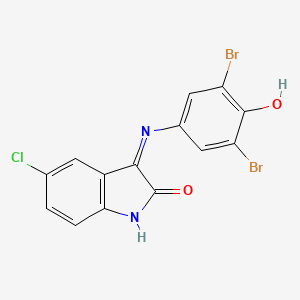
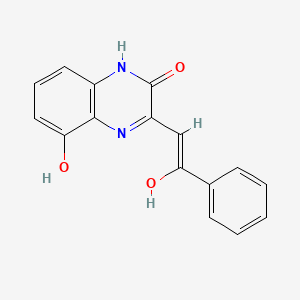
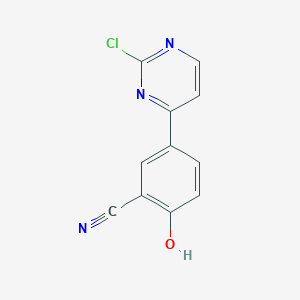
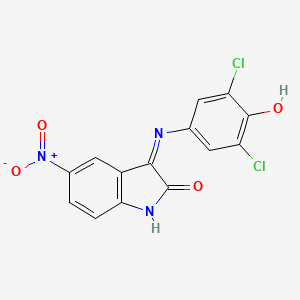
![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)